ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate, also known as EABC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EABC has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has also been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical and physiological effects:
In addition to its anticancer activity, ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has been found to exhibit a range of biochemical and physiological effects. Studies have shown that ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate can inhibit the activity of certain enzymes involved in inflammation and oxidative stress, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has also been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate is its potent anticancer activity, making it a valuable tool for cancer research. However, ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate is also highly toxic and can cause significant side effects, making it difficult to work with in laboratory experiments. Additionally, the synthesis of ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate is complex and time-consuming, which can limit its availability for research purposes.
Future Directions
Despite its limitations, ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate remains a promising candidate for further investigation. Future research could focus on the development of new synthetic methods for ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate, as well as the identification of its precise mechanism of action. Additionally, ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate could be further studied for its potential therapeutic applications in other areas, such as inflammation and infectious diseases.
Synthesis Methods
Ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate can be synthesized through a multistep process involving the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate, followed by the addition of 4-aminoantipyrine and ethyl acetoacetate. The resulting product can then be purified through recrystallization to obtain pure ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate.
Scientific Research Applications
Ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-3-13-15(17(21)22-4-2)14(12(9-19)16(20)23-13)10-5-7-11(18)8-6-10/h5-8,14H,3-4,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQCPFZJRKJIFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)Br)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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